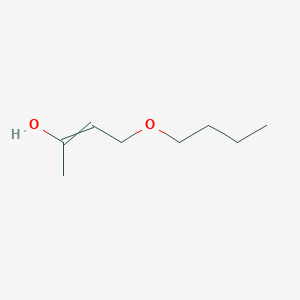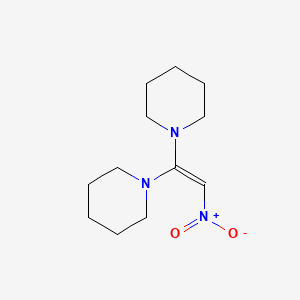
1,1'-(2-Nitroethene-1,1-diyl)dipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2-Nitroethene-1,1-diyl)dipiperidine is an organic compound characterized by the presence of two piperidine rings connected via a nitroethene bridge
Métodos De Preparación
The synthesis of 1,1’-(2-Nitroethene-1,1-diyl)dipiperidine typically involves the reaction of piperidine with nitroethene under controlled conditions. The reaction is carried out in a solvent such as hexane or N,N-dimethylformamide (DMF) at specific temperatures to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
1,1’-(2-Nitroethene-1,1-diyl)dipiperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and solvents such as DMF or hexane. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-(2-Nitroethene-1,1-diyl)dipiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1’-(2-Nitroethene-1,1-diyl)dipiperidine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine rings can interact with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1,1’-(2-Nitroethene-1,1-diyl)dipiperidine can be compared with similar compounds such as:
1,1’-(2-Nitroethene-1,1-diyl)dibenzene: This compound has benzene rings instead of piperidine rings, leading to different chemical properties and applications.
1,1’-Carbonyldipiperidine: This compound has a carbonyl group instead of a nitro group, resulting in different reactivity and uses.
1,2-Dimorpholinoethane: This compound has morpholine rings instead of piperidine rings, affecting its chemical behavior and applications.
The uniqueness of 1,1’-(2-Nitroethene-1,1-diyl)dipiperidine lies in its combination of a nitroethene bridge with piperidine rings, which imparts specific chemical and biological properties not found in the similar compounds mentioned above.
Propiedades
Número CAS |
63326-01-2 |
|---|---|
Fórmula molecular |
C12H21N3O2 |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
1-(2-nitro-1-piperidin-1-ylethenyl)piperidine |
InChI |
InChI=1S/C12H21N3O2/c16-15(17)11-12(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h11H,1-10H2 |
Clave InChI |
LFSPARCHFUOXOV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=C[N+](=O)[O-])N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Methyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14511921.png)
![2-[(Methylsulfanyl)carbonothioyl]hexadecanoic acid](/img/structure/B14511932.png)
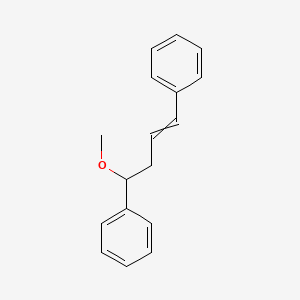
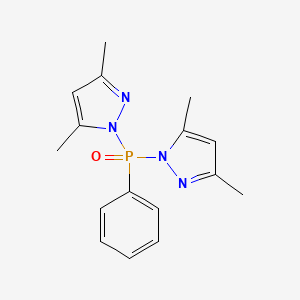
![1H-Benz[e]indolium, 2-[7-[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benz[e]indol-2-ylidene]-1,3,5-heptatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, iodide, disodium salt](/img/structure/B14511956.png)
![4-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14511963.png)
![(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate](/img/structure/B14511973.png)
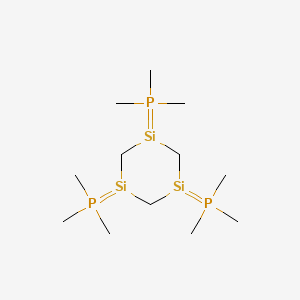


![2,2'-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide)](/img/structure/B14511996.png)

